molecular formula C9H5Cl3N2S B2805383 5-Chloro-3-[(3,4-dichlorophenyl)methyl]-1,2,4-thiadiazole CAS No. 1221341-22-5

5-Chloro-3-[(3,4-dichlorophenyl)methyl]-1,2,4-thiadiazole

Cat. No.: B2805383
CAS No.: 1221341-22-5
M. Wt: 279.56
InChI Key: KKHIOJZFRCSDBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-3-[(3,4-dichlorophenyl)methyl]-1,2,4-thiadiazole is a heterocyclic compound that contains a thiadiazole ring substituted with chlorine and a dichlorophenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-[(3,4-dichlorophenyl)methyl]-1,2,4-thiadiazole typically involves the reaction of 3,4-dichlorobenzyl chloride with thiourea under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and an organic solvent, such as ethanol. The mixture is heated to reflux, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may include advanced techniques such as chromatography to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-[(3,4-dichlorophenyl)methyl]-1,2,4-thiadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Sodium hydroxide in water for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thiols or thioethers.

    Substitution: Formation of various substituted thiadiazoles.

Scientific Research Applications

5-Chloro-3-[(3,4-dichlorophenyl)methyl]-1,2,4-thiadiazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Studied for its potential use in the development of new pharmaceuticals, particularly as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Chloro-3-[(3,4-dichlorophenyl)methyl]-1,2,4-thiadiazole involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to the disruption of biological pathways. For example, it may inhibit the activity of enzymes involved in cell division, leading to its potential use as an anticancer agent.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dichlorophenyl-1,2,4-thiadiazole: Similar structure but lacks the chloromethyl group.

    5-Chloro-1,2,4-thiadiazole: Similar structure but lacks the dichlorophenylmethyl group.

Uniqueness

5-Chloro-3-[(3,4-dichlorophenyl)methyl]-1,2,4-thiadiazole is unique due to the presence of both the dichlorophenylmethyl group and the chlorine atom on the thiadiazole ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

5-chloro-3-[(3,4-dichlorophenyl)methyl]-1,2,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Cl3N2S/c10-6-2-1-5(3-7(6)11)4-8-13-9(12)15-14-8/h1-3H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKHIOJZFRCSDBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC2=NSC(=N2)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Cl3N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.